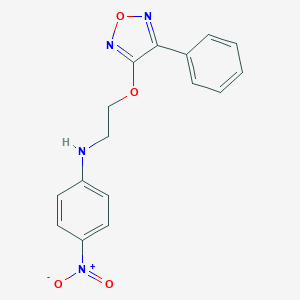
2-ME-N-(2,2,2-TRICHLORO-1-(((8-QUINOLINYLAMINO)CARBOTHIOYL)AMINO)ET)PROPANAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ME-N-(2,2,2-TRICHLORO-1-(((8-QUINOLINYLAMINO)CARBOTHIOYL)AMINO)ET)PROPANAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a quinoline moiety, a trichloromethyl group, and a propanamide backbone, making it a subject of interest in synthetic chemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-ME-N-(2,2,2-TRICHLORO-1-(((8-QUINOLINYLAMINO)CARBOTHIOYL)AMINO)ET)PROPANAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Derivative: The quinoline moiety is synthesized through a series of reactions, including cyclization and functional group modifications.
Introduction of the Trichloromethyl Group: The trichloromethyl group is introduced via chlorination reactions, often using reagents like trichloromethyl chloroformate.
Coupling with Propanamide: The final step involves coupling the quinoline derivative with the trichloromethyl intermediate and propanamide under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced techniques like continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like chromatography and crystallization.
化学反応の分析
Types of Reactions
2-ME-N-(2,2,2-TRICHLORO-1-(((8-QUINOLINYLAMINO)CARBOTHIOYL)AMINO)ET)PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the trichloromethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can occur at the trichloromethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydroxide, potassium carbonate, dimethyl sulfoxide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Methyl-substituted derivatives.
Substitution: Various substituted quinoline derivatives.
科学的研究の応用
2-ME-N-(2,2,2-TRICHLORO-1-(((8-QUINOLINYLAMINO)CARBOTHIOYL)AMINO)ET)PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2-ME-N-(2,2,2-TRICHLORO-1-(((8-QUINOLINYLAMINO)CARBOTHIOYL)AMINO)ET)PROPANAMIDE involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, potentially disrupting DNA replication and transcription processes. The trichloromethyl group may also contribute to the compound’s reactivity, leading to the formation of reactive intermediates that can interact with cellular components.
類似化合物との比較
Similar Compounds
- 2-methyl-N-(2,2,2-trichloro-1-(3-(4-nitrophenyl)thioureido)ethyl)benzamide
- 2-methyl-N-(2,2,2-trichloro-1-(3-p-tolylthioureido)ethyl)benzamide
- 2-methyl-N-(2,2,2-trichloro-1-((4-morpholinylcarbothioyl)amino)ethyl)propanamide
Uniqueness
Compared to similar compounds, 2-ME-N-(2,2,2-TRICHLORO-1-(((8-QUINOLINYLAMINO)CARBOTHIOYL)AMINO)ET)PROPANAMIDE is unique due to the presence of the quinoline moiety, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a therapeutic agent and a versatile building block in synthetic chemistry.
特性
分子式 |
C16H17Cl3N4OS |
|---|---|
分子量 |
419.8g/mol |
IUPAC名 |
2-methyl-N-[2,2,2-trichloro-1-(quinolin-8-ylcarbamothioylamino)ethyl]propanamide |
InChI |
InChI=1S/C16H17Cl3N4OS/c1-9(2)13(24)22-14(16(17,18)19)23-15(25)21-11-7-3-5-10-6-4-8-20-12(10)11/h3-9,14H,1-2H3,(H,22,24)(H2,21,23,25) |
InChIキー |
VNSZCCNYBOWQMW-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC2=C1N=CC=C2 |
正規SMILES |
CC(C)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC2=C1N=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(acetylamino)phenyl]-2-[4-({[4-(acetylamino)phenyl]amino}carbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B416754.png)
![2-(2-Chloro-5-iodophenyl)-5-[(3-{4-nitrophenyl}-2-propenylidene)amino]-1,3-benzoxazole](/img/structure/B416755.png)
![2-[(E)-{[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-dinitrophenol](/img/structure/B416757.png)
![4-Bromo-2-({[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl)-6-methoxyphenol](/img/structure/B416758.png)
![2,4-Dichloro-6-({[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol](/img/structure/B416759.png)
![2-[(E)-{[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxyphenol](/img/structure/B416760.png)
![2-Bromo-6-({[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl)-4-nitrophenol](/img/structure/B416764.png)
![4-Bromo-2-({[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol](/img/structure/B416768.png)
![2-Chloro-5-nitrobenzaldehyde [4-(2-bromo-4-methylanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B416769.png)


![4-[2-(3-pyridinylcarbonyl)carbohydrazonoyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B416777.png)
![3-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B416778.png)

